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Mechanism of Action and Selectivity

TAK-285 is a novel, low-molecular-weight, oral compound designed as a dual inhibitor of the HER2
(ERBB2) and EGFR (HER1/ERBB1) receptor tyrosine kinases [1]. It functions by binding to the ATP-

binding site of these receptors, preventing their autophosphorylation and subsequent activation of

downstream signaling pathways that promote cell proliferation and survival [1] [2].

The table below summarizes its potency and selectivity against various kinases:

Kinase Target

IC50 (Half-Maximal Inhibitory
Concentration)

Notes

HER2

EGFR (HER1)

HER4

MEK1

Aurora B

17 nM [2]

23 1M [2]

260 nM [2]

1.1 uM [2]

1.7 UM [2]

Primary target; high potency

Primary target; high potency

>10-fold selectivity over HER1/2
[2]

Minimal off-target activity

Minimal off-target activity

© 2026 Smolecule. All rights reserved. 1/6

Tech Support


https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.smolecule.com/products/s547969?utm_src=pdf-interest
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.nature.com/articles/bjc2011590
https://www.nature.com/articles/bjc2011590
https://www.selleckchem.com/products/tak-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.smolecule.com/products/s547969?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

. IC50 (Half-Maximal Inhibitory
Kinase Target . Notes
Concentration)

c-Met, Lck, CSK,Lyn 2.4-5.7 uM [2] Minimal off-target activity
B

Preclinical Efficacy in Animal Models

TAK-285 demonstrated significant, dose-dependent antitumor activity in several HER2- or EGFR-

overexpressing human tumor xenograft models in mice and rats [1] [2].

Efficacy Results (Tumor

Cancer Model Dosing Regimen
g Reg Growth Inhibition)
BT-474 (HER2-overexpressing human 100 mg/kg, orally, twice T/C (Tumor/Control ratio) of
breast cancer) daily for 14 days [2] 29% [2]
4-1ST (HER2-overexpressing human 50 mg/kg, twice daily [2] T/C of 44% [2]

gastric cancer) in mice

100 mg/kg, twice daily [2] T/C of 11% [2]

4-1ST (HER2-overexpressing human 6.25 mg/kg [2] T/C of 38% [2]
gastric cancer) in rats

12.5 mg/kg [2] T/C of 14% [2]

25 mg/kg [2] Tumor regression, T/C of -12%
[2]

50 mg/kg [2] Tumor regression, T/C of -16%

[2]

Pharmacokinetic and Brain Penetration Profile
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TAK-285 showed favorable pharmacokinetic properties in animal models, including high oral bioavailability
and significant penetration into the brain, suggesting potential for treating central nervous system metastases

[3][2].

Parameter Findings

Oral Bioavailability 97.7% in rats, 72.2% in mice (at 50 mg/kg dose) [2]

Brain Penetration Brain-to-blood ratio of unbound TAK-285 was 0.18-0.24 (measured by

(Unbound Fraction) Cmax and AUC), indicating pharmacologically active concentrations in the
brain [3].

Absorption & Exposure In humans, absorption was rapid after oral dosing, and plasma exposure at
steady-state increased dose-proportionally from 50 to 300 mg twice daily

[1].

Safety and Toxicology

The compound was well tolerated in preclinical rodent and primate toxicity models, with an observed
toxicity profile similar to other compounds sharing its mechanism of action [1]. In a phase I first-in-human

study:

e The Maximum Tolerated Dose (MTD) was determined to be 300 mg, administered twice daily [1].
e Dose-Limiting Toxicities (DLTs) at 400 mg twice daily included grade 3 increases in
aminotransferases and grade 3 decreased appetite [1].

Key Experimental Protocols

The methodologies from foundational studies are detailed below.

1. In Vitro Kinase Assay [2]

¢ Objective: To determine the IC50 of TAK-285 against purified HER2 and EGFR kinases.
¢ Key Reagents: Purified cytoplasmic domains of human HER2 and EGFR, [y-32P]ATP, poly(Glu)-Tyr
(4:1) substrate.
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e Procedure: TAK-285 is incubated with the enzyme for 5 minutes before initiating the reaction with
ATP. After a 10-minute reaction at room temperature, the process is stopped with trichloroacetic acid.
The phosphorylated proteins are filtered, washed, and radioactivity is counted to calculate the
percentage of inhibition and IC50.

2. In Vivo Efficacy Study [2]

¢ Objective: To evaluate the antitumor efficacy of TAK-285 in xenograft models.

¢ Animal Models: Female BALB/c nu/nu mice implanted with BT-474 or 4-1ST tumor cells.

e Dosing: TAK-285 is administered orally, typically twice daily, for a specified duration (e.g., 14 days).
The control group receives a vehicle.

e Tumor Measurement: Tumor volumes are measured regularly, and efficacy is reported as the T/C
ratio (the percentage of the median tumor volume in the treated group compared to the control

group).
3. Brain Penetration Study via Microdialysis [3]

e Objective: To verify the presence of unbound TAK-285 in the rat brain after oral administration.

¢ Technique: In vivo microdialysis with simultaneous sampling of blood and brain extracellular fluid.

¢ Methodological Note: Initial low recovery due to compound adsorption was overcome by adding
bovine serum albumin (4%) to the perfusion fluid and reducing the perfusion flow rate, which
increased the relative recovery from 1.6% to 47% [3].

HER2/EGFR Signaling and TAK-285 Mechanism

The following diagram illustrates the signaling pathway targeted by TAK-285.
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TAK-285 inhibits the HER2/EGFR signaling pathway by competing with ATP, thereby blocking downstream

signals for cell proliferation and survival.

Research Status and Future Directions

While the initial clinical development of TAK-285 itself appears to have halted after Phase I trials, its
structural scaffold continues to be valuable in medicinal chemistry. Recent research (as of 2023) has focused
on designing and synthesizing new TAK-285 derivatives to improve potency and selectivity [4]. For
instance, compound 9f from one study showed an IC50 of 2.3 nM against EGFR, representing a significant

increase in potency compared to the original TAK-285 [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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